molecular formula C12H16O B8390001 2-Methyl-6-methoxytetralin

2-Methyl-6-methoxytetralin

Cat. No.: B8390001
M. Wt: 176.25 g/mol
InChI Key: ZQDFZBGPQISAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methoxytetralin is a tetralin derivative characterized by a methoxy group at position 6 and a methyl group at position 2 of the tetralin backbone. Tetralins (1,2,3,4-tetrahydronaphthalenes) are bicyclic compounds combining aromatic and aliphatic properties, making them versatile intermediates in organic synthesis and pharmaceutical manufacturing. These compounds are typically synthesized via Friedel-Crafts alkylation or acylation, followed by reduction or functional group modifications .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

ZQDFZBGPQISAIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-methyl-6-methoxytetralin and related tetralin derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not explicitly listed C₁₂H₁₆O 176.26 (estimated) Methoxy (OCH₃), methyl (CH₃)
6-Methyltetralin 1680-51-9 C₁₁H₁₄ 146.23 Methyl (CH₃)
6-Methoxy-β-tetralone 2472-22-2 C₁₁H₁₂O₂ 176.21 Methoxy (OCH₃), ketone (C=O)
2-Acetyl-6-methoxynaphthalene 3900-45-4 C₁₃H₁₂O₂ 200.23 Methoxy (OCH₃), acetyl (COCH₃)
(R)-6-Methoxy-2-aminotetralin HCl 1229244-90-9 C₁₁H₁₆ClNO 229.70 Methoxy (OCH₃), amine (NH₂)

Physicochemical Properties

  • Hydrophobicity : 6-Methyltetralin exhibits low water solubility but high solubility in organic solvents like dichloromethane . In contrast, 6-methoxy-β-tetralone’s ketone group increases polarity, enhancing its solubility in polar aprotic solvents .
  • Thermal Stability : 6-Methyltetralin is stable under standard conditions but undergoes electrophilic substitution reactions typical of aromatic systems . 2-Acetyl-6-methoxynaphthalene, a naphthalene derivative, shows higher thermal stability due to its fused aromatic ring system .

Research Findings and Key Data

Reactivity Trends

  • Electrophilic Substitution : Methoxy groups in 6-methoxy derivatives direct electrophilic attacks to the para position, as seen in the synthesis of 6-methoxy-β-tetralone .
  • Reduction Behavior : 6-Methoxy-β-tetralone can be reduced to 6-methoxytetralin using agents like sodium borohydride, retaining the methoxy group’s orientation .

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